

5-Bromo-7-fluoroquinoline: A Technical Guide for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: 5-Bromo-7-fluoroquinoline

Cat. No.: B2868677

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Abstract

5-Bromo-7-fluoroquinoline is a halogenated heterocyclic compound poised to serve as a versatile and strategic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the quinoline core, offers multiple avenues for synthetic diversification. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the fluorine atom can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity, a common strategy in modern drug design.^{[1][2][3][4]} This technical guide provides an in-depth exploration of **5-bromo-7-fluoroquinoline**, including a proposed synthetic route, predicted spectroscopic characterization, and detailed protocols for its application in the synthesis of high-value molecules such as kinase inhibitors and fluorescent probes.

Introduction to 5-Bromo-7-fluoroquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.^{[5][6]} The strategic placement of halogen atoms on this scaffold can significantly influence a molecule's physicochemical and biological properties.

5-Bromo-7-fluoroquinoline (CAS No. 1239462-97-5) is a novel chemical entity that capitalizes on this principle. It is primarily utilized as an intermediate in the synthesis of more complex bioactive compounds.^[7] The presence of a bromine atom at the 5-position and a fluorine atom at the 7-position provides a unique electronic and steric profile, making it a

valuable tool for researchers and drug development professionals in the design of next-generation therapeutics and functional materials.[\[7\]](#)

Physicochemical and Spectroscopic Data

While detailed experimental data for **5-Bromo-7-fluoroquinoline** is not extensively available in peer-reviewed literature, its fundamental properties can be summarized. The following tables provide key physicochemical data and predicted spectroscopic characteristics for reference.

Table 1: Physicochemical Properties of **5-Bromo-7-fluoroquinoline**

Property	Value	Source
CAS Number	1239462-97-5	[7]
Molecular Formula	C ₉ H ₅ BrFN	[7]
Molecular Weight	226.05 g/mol	[7]
Appearance	White to off-white solid (Predicted)	[8]
Boiling Point	311.1±22.0 °C (Predicted)	[8]
Density	1.647±0.06 g/cm ³ (Predicted)	[8]
Storage	Room temperature, sealed, dry, and protected from light.	[7]

Table 2: Predicted Spectroscopic Data for **5-Bromo-7-fluoroquinoline**

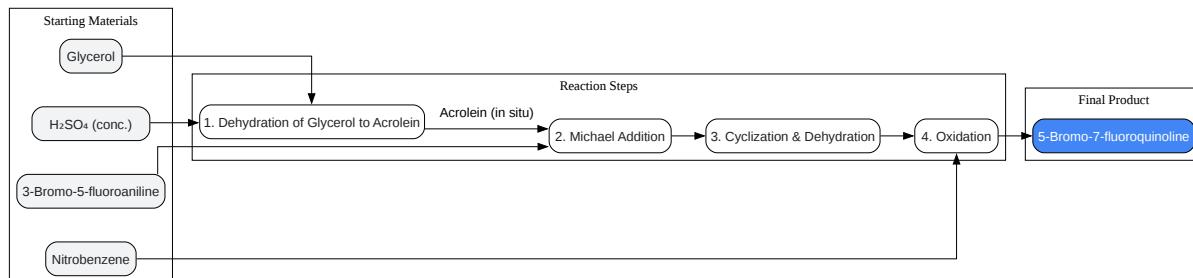
Technique	Predicted Characteristics
¹ H-NMR	Aromatic protons would appear as multiplets in the range of 7.0-9.0 ppm. The fluorine at C7 will cause splitting of adjacent proton signals (H6 and H8).
¹³ C-NMR	Aromatic carbons would appear in the range of 110-150 ppm. The carbon attached to fluorine (C7) would show a large coupling constant (¹ JCF).
IR Spectroscopy	Characteristic peaks for C=C and C=N stretching of the quinoline ring (approx. 1600-1450 cm ⁻¹), C-H stretching (approx. 3100-3000 cm ⁻¹), C-F stretching (approx. 1250-1000 cm ⁻¹), and C-Br stretching (approx. 600-500 cm ⁻¹).
Mass Spectrometry	The molecular ion peak (M ⁺) would show a characteristic isotopic pattern for bromine (M ⁺ and M+2 peaks with approximately 1:1 ratio).

Synthesis of 5-Bromo-7-fluoroquinoline: A Proposed Route

A specific, experimentally validated protocol for the synthesis of **5-bromo-7-fluoroquinoline** is not readily available in the surveyed literature. However, based on classic methods for quinoline synthesis, a plausible route can be proposed utilizing the Skraup synthesis. This reaction involves the condensation of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.^[5]

Proposed Synthesis: Skraup Reaction

The proposed synthesis would start from 3-bromo-5-fluoroaniline. The dehydration of glycerol by concentrated sulfuric acid forms acrolein in situ. This is followed by a Michael addition of the aniline to the acrolein, and subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) to form the quinoline ring.



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Caption: Proposed workflow for the Skraup synthesis of **5-Bromo-7-fluoroquinoline**.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting.

- Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
- Charge Reactants: To the flask, add 3-bromo-5-fluoroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).
- Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq) to the mixture. The addition is exothermic and should be done cautiously.

- Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until alkaline.
- Purification: The crude product can be isolated by steam distillation or solvent extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by column chromatography on silica gel.

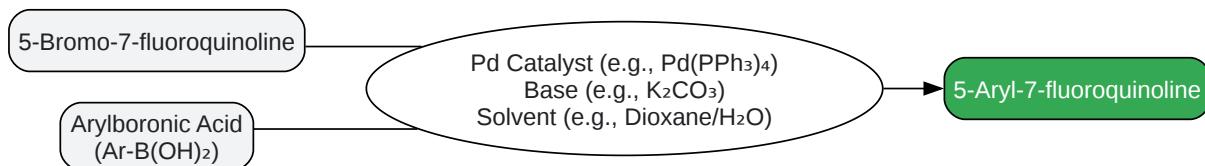
Reactivity and Synthetic Applications

The synthetic utility of **5-bromo-7-fluoroquinoline** lies in the differential reactivity of its halogen substituents and the quinoline core, allowing for sequential and site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.[9][10][11][12]

This reaction allows for the introduction of various aryl or heteroaryl groups at the C5 position, a common strategy in the development of kinase inhibitors.[13][14]



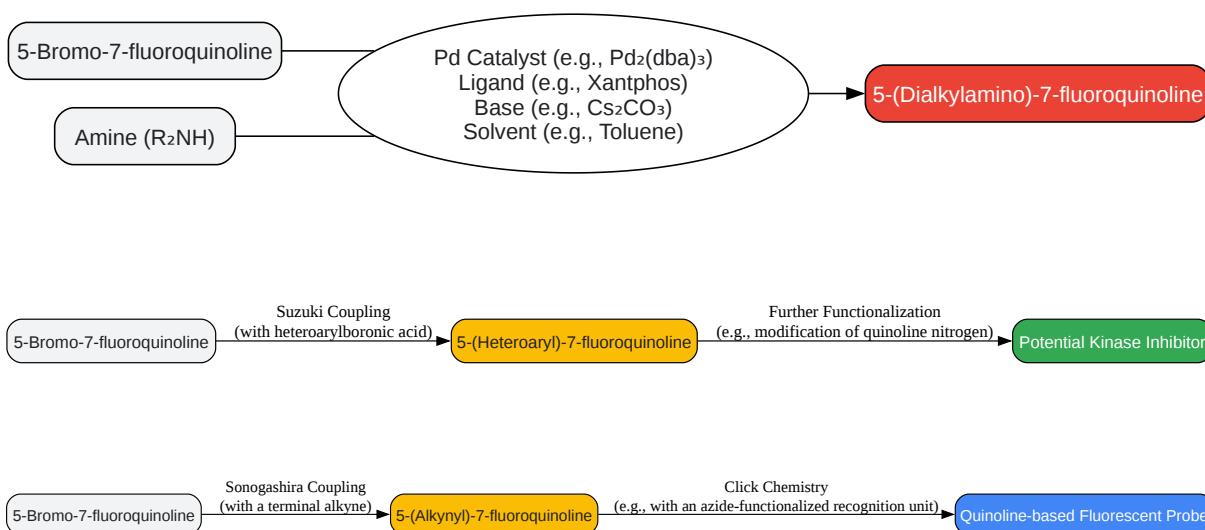
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Caption: Workflow for the Suzuki-Miyaura coupling of **5-Bromo-7-fluoroquinoline**.

Experimental Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried reaction vessel, add **5-bromo-7-fluoroquinoline** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Catalyst and Solvent: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) and a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
- Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
- Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

This reaction is crucial for installing amine functionalities, which are often key for establishing hydrogen bond interactions with biological targets.[10][15][16]



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